![molecular formula C15H19N3O2 B3004763 1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione CAS No. 1025396-01-3](/img/structure/B3004763.png)
1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are known for their wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of “1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The exact molecular structure details specific to this compound are not available in the searched resources.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, depending on the functional groups attached to the ring . Specific chemical reactions involving “1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” are not available in the searched resources.Scientific Research Applications
Drug Discovery and Development
Pyrrolidine rings are often found in pharmaceuticals due to their bioactive properties. They can serve as building blocks for drugs targeting various diseases, including autoimmune disorders .
Biological Activity Studies
Compounds with pyrrolidine structures are frequently studied for their biological activities, such as antiviral, antibacterial, and antifungal properties .
Material Science
Pyrrolidine derivatives can be used in material science research, particularly in the synthesis of novel materials with potential applications in various industries .
Catalysis
Chiral pyrrolidine derivatives can act as catalysts or ligands in asymmetric synthesis, which is crucial for producing optically active pharmaceuticals .
Chemical Synthesis
These compounds can be intermediates or key components in the synthesis of more complex molecules, including natural products and novel organic compounds .
Enantioselective Processes
Pyrrolidine derivatives can play a role in enantioselective adsorption or separation processes, which are important for producing enantiomerically pure substances .
Enzyme Inhibition
They may also be investigated for their ability to inhibit enzymes, which can lead to therapeutic applications for diseases where enzyme regulation is a factor .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been found to inhibit cox-2 , a key enzyme involved in inflammation and pain.
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitution .
Biochemical Pathways
Given that some pyrrolidine derivatives have been found to inhibit cox-2 , it’s possible that this compound could affect pathways related to inflammation and pain.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that some pyrrolidine derivatives have been found to inhibit cox-2 , which could result in reduced inflammation and pain.
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
Pyrrolidine derivatives, including “1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione”, may continue to be of interest in drug discovery due to their wide range of pharmacological properties . Future research may focus on exploring new synthetic methods, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies.
properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-prop-2-enylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-9-18-14(19)10-13(15(18)20)16-11-5-7-12(8-6-11)17(2)3/h4-8,13,16H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLOHOBSUJOQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.